molecular formula C21H21N5O2 B12146959 butyl 2-amino-1-[(pyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-[(pyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12146959
M. Wt: 375.4 g/mol
InChI Key: GTHOFCDQWJFUIY-UHFFFAOYSA-N
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Description

Butyl 2-amino-1-[(pyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with the following chemical formula:

C21H33BN2O5\text{C}_{21}\text{H}_{33}\text{BN}_2\text{O}_5C21​H33​BN2​O5​

. It belongs to the class of pyrroloquinoxalines and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which combines an aryl or heteroaryl boron reagent with an aryl or heteroaryl halide in the presence of a palladium catalyst . The boron reagent, often an organoboron compound, plays a crucial role in this reaction.

Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations. The organoboron reagent, in this case, contributes to the formation of the new carbon–carbon bond.

Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis of this compound.

Chemical Reactions Analysis

Reactivity: Butyl 2-amino-1-[(pyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).

Major Products: The specific products formed depend on the reaction conditions and the substituents present. For instance, oxidation may lead to the formation of quinoxaline derivatives, while reduction could yield partially saturated analogs.

Scientific Research Applications

This compound finds applications across multiple scientific fields:

    Chemistry: It serves as a versatile building block for designing novel organic molecules.

    Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigations focus on potential therapeutic effects, including anticancer or antimicrobial properties.

    Industry: Its use in materials science, catalysis, or drug development is of interest.

Mechanism of Action

The precise mechanism by which butyl 2-amino-1-[(pyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets or signaling pathways.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare its properties with related pyrroloquinoxalines. Highlighting its uniqueness would require a detailed analysis of structural features and reactivity patterns.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

butyl 2-amino-1-(pyridin-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H21N5O2/c1-2-3-12-28-21(27)17-18-20(25-16-10-5-4-9-15(16)24-18)26(19(17)22)13-14-8-6-7-11-23-14/h4-11H,2-3,12-13,22H2,1H3

InChI Key

GTHOFCDQWJFUIY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=N4)N

Origin of Product

United States

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